molecular formula C22H20ClN5O2S B2486382 N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 942011-23-6

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Cat. No.: B2486382
CAS No.: 942011-23-6
M. Wt: 453.95
InChI Key: KYZLYVIDFMDFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications

Indole and Indazole Derivatives as Monoamine Oxidase Inhibitors

Indazole and indole carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity towards MAO-B over MAO-A, with some derivatives exhibiting subnanomolar potency. This high selectivity and potency make them potential candidates for therapeutic applications in diseases where MAO-B is implicated. Computational docking studies have provided insights into the interactions between these inhibitors and the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).

Gold-Catalyzed Synthesis of Indole-1-carboxamides

A green and efficient method has been developed for the synthesis of indole-1-carboxamides using gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media. This method is tolerant to various functional groups, providing a versatile route for the preparation of these compounds. Indole-1-carboxamides synthesized through this process may have significant biological activities, given the biological relevance of the indole moiety in numerous natural products and pharmaceuticals (Ye et al., 2009).

Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation

The study on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1) reveals that specific structural modifications can significantly impact the binding affinity and cooperativity. This research is crucial for the development of CB1 receptor modulators, which have potential therapeutic applications in treating disorders related to the endocannabinoid system (Khurana et al., 2014).

Synthesis and Biological Activity of Thiazole Derivatives

Research into thiazole derivatives, including those related to the 4-methylthiazole-5-carboxamide moiety, has shown that these compounds possess a range of biological activities. Specifically, modifications to the thiazole core have led to compounds with significant fungicidal, insecticidal, and antimicrobial activities, highlighting the potential of these derivatives in developing new agrochemicals and pharmaceuticals (Liu et al., 2004).

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-19(20(29)24-11-10-14-12-25-18-5-3-2-4-17(14)18)31-22(26-13)28-21(30)27-16-8-6-15(23)7-9-16/h2-9,12,25H,10-11H2,1H3,(H,24,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZLYVIDFMDFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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